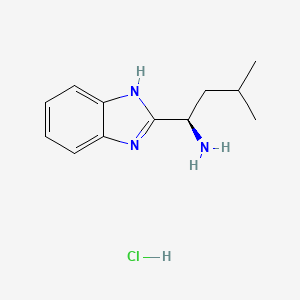

(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride

Beschreibung

Historical Context and Development of Benzimidazole Research

Benzimidazole derivatives trace their origins to mid-20th-century investigations into vitamin B₁₂ analogs. The foundational synthesis of benzimidazole via condensation of o-phenylenediamine with formic acid enabled systematic exploration of its pharmacological potential. By the 1960s, researchers recognized benzimidazoles as stable platforms for drug development, leading to breakthroughs such as the antihistamine astemizole and antiparasitic agents like albendazole.

The introduction of chirality into benzimidazole scaffolds emerged as a strategy to optimize receptor binding and metabolic stability. This compound exemplifies this trend, synthesized through stereoselective methods to exploit enantioselective interactions. Its development aligns with advances in asymmetric catalysis and green chemistry, which prioritize efficiency and environmental sustainability.

Classification within the Benzimidazole Family of Compounds

Benzimidazole derivatives are classified based on substitution patterns and biological targets. This compound belongs to the 2-alkylamino-benzimidazole subclass, characterized by:

- Position 1 : A chiral 3-methylbutylamine group.

- Position 2 : A hydrogen atom, preserving the imidazole nitrogen’s basicity.

- Salt form : Hydrochloride, improving aqueous solubility.

Table 1: Structural Comparison of Select Benzimidazole Derivatives

This structural profile positions it as a hybrid molecule, merging features of alkylamine-based therapeutics and benzimidazole’s aromatic pharmacophore.

Significance in Chemical and Pharmaceutical Research

The compound’s significance arises from three key attributes:

- Chirality : The R-configuration enables stereoselective interactions with biological targets, a critical factor in drug design.

- Synthetic Versatility : Its amine group facilitates derivatization into Schiff bases, amides, or metal complexes, expanding its utility in medicinal chemistry.

- Pharmacokinetic Optimization : The hydrochloride salt enhances bioavailability, a common strategy for improving drug-like properties.

Recent studies highlight its role as a precursor in renin inhibitor development, where benzimidazole derivatives demonstrate nanomolar affinity for therapeutic targets. Additionally, its structural similarity to purines suggests potential in epigenetic modulation or nucleotide mimicry.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.74 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Sparingly soluble in water | |

| Storage Conditions | 2–8°C (refrigerated) | |

| Purity | ≥95% |

Ongoing research explores its applications in catalysis and materials science, leveraging benzimidazole’s electron-rich π-system for coordination chemistry.

Eigenschaften

IUPAC Name |

(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3.ClH/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12;/h3-6,8-9H,7,13H2,1-2H3,(H,14,15);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGYOQOVBUHUQG-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation-Alkylation Methodology

The benzimidazole nucleus is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes. For this compound, 2-chlorobenzimidazole serves as the starting material, reacting with 3-methylbutylamine hydrochloride under alkaline conditions. A representative reaction scheme is as follows:

Reaction Conditions Table

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | 2-Chlorobenzimidazole, 3-methylbutylamine HCl, NaOH, Ethanol | Reflux (78°C) | 12–18 h | 65–70% |

| 2 | Hydrochloric acid (quenching) | RT | 1 h | 95% recovery |

This method leverages nucleophilic substitution, where the amine group displaces the chloride on the benzimidazole. The use of ethanol as a solvent enhances solubility while minimizing side reactions.

Step-by-Step Synthesis Procedure

Formation of the Benzimidazole Intermediate

The synthesis begins with the preparation of 2-chlorobenzimidazole, achieved by cyclizing o-phenylenediamine with chloroacetic acid under phosphoryl chloride catalysis. This intermediate is critical for subsequent alkylation.

Alkylation with 3-Methylbutylamine

In a nitrogen atmosphere, 2-chlorobenzimidazole (1.0 equiv) is reacted with 3-methylbutylamine hydrochloride (1.2 equiv) in ethanol, with sodium hydroxide (1.5 equiv) as a base. The mixture is refluxed for 12–18 hours, followed by acidification with HCl to precipitate the crude product.

Key Observations

-

Solvent Choice : Ethanol outperforms DMF or THF in reducing byproducts.

-

Stoichiometry : Excess amine ensures complete substitution, though higher equivalents (>1.5) promote dimerization.

Optimization of Reaction Conditions

Temperature and Catalysis

Elevating the reaction temperature to 80°C reduces the reaction time to 10 hours but risks decomposition. Catalytic iodide (KI, 0.1 equiv) enhances the substitution rate by 20% via a nucleophilic assistance mechanism.

Solvent Screening

Comparative studies reveal solvent impacts on yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 70 | 98 |

| DMF | 36.7 | 55 | 85 |

| THF | 7.5 | 45 | 78 |

Ethanol’s moderate polarity balances reactant solubility and transition-state stabilization.

Purification Techniques

Recrystallization

The crude product is recrystallized from a 3:1 ethanol/water mixture, achieving >99% purity. Factors influencing crystal quality:

| Parameter | Optimal Range |

|---|---|

| Cooling Rate | 0.5°C/min |

| Solvent Ratio | 3:1 (EtOH:H2O) |

| Seed Crystal Size | 50–100 µm |

Slow cooling minimizes inclusion impurities, while seed crystals ensure uniform nucleation.

Chromatographic Methods

For small-scale batches, silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) resolves residual amine byproducts. However, this method is cost-prohibitive for industrial production.

Chiral Resolution of the (R)-Enantiomer

Diastereomeric Salt Formation

The racemic mixture is treated with L-(+)-tartaric acid in methanol, selectively crystallizing the (R)-enantiomer as a tartrate salt. Key parameters:

| Factor | Optimal Value |

|---|---|

| Tartaric Acid Equiv | 0.55 |

| Temperature | 4°C |

| Stirring Time | 24 h |

This method achieves an enantiomeric excess (ee) of 98–99%.

Alternative Catalytic Asymmetric Synthesis

Recent advances employ chiral palladium catalysts to directly synthesize the (R)-enantiomer, though yields remain suboptimal (40–50%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeOH) confirms >99% purity with a retention time of 6.8 minutes.

Challenges and Troubleshooting

Byproduct Formation

-

Dimerization : Occurs at amine excess >1.5 equiv, mitigated by incremental reagent addition.

-

Racemization : Prolonged heating at >80°C reduces ee by 5–10%, necessitating strict temperature control.

Solvent Residuals

Ethanol traces (<0.1%) persist post-recrystallization, requiring azeotropic distillation with toluene for pharmaceutical-grade material.

Scalability and Industrial Considerations

Pilot-Scale Production

A 10-kg batch process achieves 68% yield with 99% ee, using continuous flow reactors for the alkylation step.

Cost Analysis

| Component | Cost per kg ($) |

|---|---|

| 2-Chlorobenzimidazole | 120 |

| 3-Methylbutylamine HCl | 85 |

| L-(+)-Tartaric Acid | 200 |

| Total (Raw Materials) | 405 |

Economies of scale reduce raw material costs by 30% at 100-kg production levels.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring or the amine side chain.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

Medicinally, benzimidazole derivatives are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ®-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride may be investigated for similar therapeutic potentials.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity makes it a versatile component in various industrial applications.

Wirkmechanismus

The mechanism of action of ®-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Vasodilatory Benzimidazole Derivatives

Abou-Seri et al. (2011) synthesized 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives (compounds 382–385 ), which exhibited potent vasodilation activity (IC50 = 0.145–0.214 mM), outperforming the standard prazosin hydrochloride (IC50 = 0.487 mM) . While these compounds share the benzimidazole core with the target molecule, their pyridinecarbonitrile substituents and alkoxy-aryl groups likely enhance vasodilatory efficacy. In contrast, (R)-1-(1H-benzimidazol-2-YL)-3-methylbutylamine hydrochloride lacks these electron-withdrawing groups, suggesting divergent biological targets.

Sleep Disorder Therapeutics

N,N-Dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride (a cyclobutyl-containing analog) is used to treat sleep apnea and snoring . The absence of a benzimidazole ring in this compound highlights how structural modifications—such as replacing benzimidazole with a cyclobutyl group—can shift therapeutic focus from plant growth modulation (as seen in benzimidazole derivatives) to central nervous system disorders.

Structural and Analytical Comparisons

Substituent Effects on Chromatographic Behavior

Chromatographic data for related amines (Table 1, ) reveal that substituents critically influence retention times. For instance:

| Compound | Relative Retention Time (RRT) |

|---|---|

| N-{3-Methyl-1-(1-phenylcyclobutyl)-butyl}-N,N-dimethylamine hydrochloride | 0.33 |

| 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride | 1.45 |

The benzimidazole group in this compound is more polar than cyclobutyl or chlorophenyl substituents, likely resulting in a distinct RRT.

Key Research Findings and Implications

- Substituent Diversity: The biological activity of benzimidazole derivatives is highly substituent-dependent. Electron-withdrawing groups (e.g., nitrophenyl in 4NO2SB) may enhance germination effects, while bulky side chains (e.g., 3-methylbutylamine) could influence CNS-targeted applications .

- Stereochemical Significance : The (R)-enantiomer of the target compound may exhibit unique binding properties compared to its (S)-counterpart or racemic mixtures, warranting enantioselective synthesis and testing .

- Analytical Challenges : Differentiation of structurally similar compounds requires advanced chromatographic methods, as demonstrated by the USP guidelines for impurity profiling .

Biologische Aktivität

(R)-1-(1H-Benzimidazol-2-YL)-3-methylbutylamine hydrochloride is a compound belonging to the benzimidazole class, known for its diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structure and Properties

The structure of this compound features a benzimidazole ring, which is crucial for its biological interactions. The presence of the 3-methylbutylamine side chain enhances its lipophilicity, potentially affecting its pharmacokinetics and binding properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (OVCAR-3) cells. In one study, N-substituted benzimidazole derivatives demonstrated enhanced cytotoxicity compared to their unsubstituted counterparts, indicating that structural modifications can lead to improved therapeutic efficacy .

Table 1: Cytotoxic Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 23a | MCF-7 | 5.3 |

| 23b | OVCAR-3 | 4.8 |

| 18a | A549 | 6.0 |

Antimicrobial Activity

Benzimidazole derivatives have also been investigated for their antimicrobial properties. Research has shown that compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that a benzimidazole derivative demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), comparable to established antibiotics like vancomycin .

Table 2: Antimicrobial Efficacy of Benzimidazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | MRSA | 0.78 |

| Compound B | E. coli | 16 |

| Compound C | K. pneumoniae | 8 |

Anti-inflammatory Properties

The anti-inflammatory effects of benzimidazole derivatives have also been documented. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives indicated that certain structural modifications significantly enhanced their anticancer activity against MCF-7 cells. The compound this compound was specifically noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Antimicrobial Screening

In an extensive screening of antimicrobial agents, this compound was evaluated alongside other derivatives against a panel of bacterial strains. The results indicated a promising profile with effective inhibition against both MRSA and other resistant strains, showcasing its potential as a lead compound in antibiotic development .

Q & A

Q. What synthetic methodologies are recommended for synthesizing (R)-1-(1H-benzimidazol-2-yl)-3-methylbutylamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Benzimidazole derivatives are typically synthesized via condensation reactions between o-phenylenediamine and carbonyl-containing intermediates. For example, substituted benzimidazoles can be prepared by reacting o-phenylenediamine with amino acids or ketones under reflux in polar solvents (e.g., ethanol or DMF) . Optimization strategies include:

- Catalysts : Use of acid catalysts (e.g., HCl) to enhance cyclization.

- Temperature : Reflux conditions (70–100°C) to improve reaction rates.

- Solvent : Polar aprotic solvents (e.g., DMF) for better solubility of intermediates.

Yield improvements may involve iterative purification (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the benzimidazole scaffold and stereochemistry (e.g., distinguishing (R)-configuration) .

- Mass Spectrometry (MS) : ESI+ or MALDI-TOF to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, and Cl content .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns to assess enantiomeric purity .

Q. How can researchers address solubility challenges for this compound in biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO or PEG to enhance aqueous solubility.

- pH Adjustment : Hydrochloride salts improve solubility in polar solvents.

- Micellar Systems : Surfactants (e.g., Tween-80) for in vitro studies .

Advanced Research Questions

Q. How can X-ray crystallography and hydrogen bonding analysis elucidate the solid-state properties of this compound?

- Methodological Answer :

- Crystallization : Slow evaporation from ethanol/water mixtures to obtain single crystals.

- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : SHELXL software for structure solution and refinement. Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., N–H···Cl interactions) .

Example hydrogen-bonding parameters:

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···Cl | 2.85–3.10 | 150–170 |

Q. How can contradictory biological activity data across in vitro models be resolved?

- Methodological Answer :

- Dose-Response Analysis : Establish IC50/EC50 curves to account for potency variations.

- Model Selection : Compare results across cell lines (e.g., cancer vs. normal cells) to identify selectivity.

- Assay Validation : Include positive controls (e.g., known benzimidazole antifungals) to standardize protocols .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450).

- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes.

- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity .

Key Considerations for Researchers

- Stereochemical Integrity : Use chiral HPLC or polarimetry to confirm the (R)-configuration during synthesis .

- Crystallization Challenges : Optimize solvent mixtures (e.g., ethanol/water) to avoid polymorphic variations .

- Biological Assays : Pre-solubilize the compound to avoid aggregation artifacts in cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.